molecular formula C18H15N5O5 B10866621 Methyl 6-(furan-2-ylcarbonyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-(furan-2-ylcarbonyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10866621
M. Wt: 381.3 g/mol
InChI Key: WVCCAVMXWJAZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetraazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a tetraazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and methoxyphenyl intermediates, followed by their coupling with the tetraazolo[1,5-a]pyrimidine core. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

METHYL 6-(2-FURYLCARBONYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15N5O5

Molecular Weight

381.3 g/mol

IUPAC Name

methyl 6-(furan-2-carbonyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15N5O5/c1-26-11-7-4-3-6-10(11)15-13(16(24)12-8-5-9-28-12)14(17(25)27-2)19-18-20-21-22-23(15)18/h3-9,15H,1-2H3,(H,19,20,22)

InChI Key

WVCCAVMXWJAZLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CO4

Origin of Product

United States

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